7,8-Diaminopelargonic acid dihydrochloride
Description
Properties
IUPAC Name |
7,8-diaminononanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOAYSDSCJELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-91-6 | |
| Record name | 7,8-diaminononanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 7,8-Diaminopelargonic Acid Dihydrochloride: A Key Intermediate in Biotin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
7,8-Diaminopelargonic acid (DAPA) stands as a critical intermediate in the conserved biotin biosynthesis pathway, a metabolic route essential for the viability of numerous bacteria, plants, and fungi. The dihydrochloride salt of this molecule serves as a stable and soluble form, facilitating its use in a wide array of research applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 7,8-Diaminopelargonic acid dihydrochloride, offering insights into its structure, synthesis, and pivotal role in biochemistry. This document is intended to be a valuable resource for researchers in drug discovery, particularly those targeting novel antimicrobial agents, as well as for scientists investigating metabolic pathways and enzyme kinetics.
Chemical Identity and Structure
7,8-Diaminopelargonic acid, also known as 7,8-diaminononanoic acid, is an amino fatty acid that plays a crucial role as a precursor to biotin (Vitamin B7).[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to experimental studies.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 7,8-diaminononanoic acid dihydrochloride | N/A |
| Synonyms | 7,8-Diaminononanoic acid dihydrochloride, DAPA dihydrochloride | [1] |
| CAS Number | 951786-35-9 | [2] |
| Molecular Formula | C₉H₂₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 261.19 g/mol | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Solid | N/A |
| Melting Point | 149-151 °C | Supplier Data |
| Solubility | Predicted to be slightly soluble in water.[3] | [3] |
| pKa (Strongest Acidic) | 4.73 (Predicted for free base) | [3] |
| pKa (Strongest Basic) | 9.97 (Predicted for free base) | [3] |
Note: The solubility and pKa values are predicted for the free base, 7,8-diaminononanoic acid. The dihydrochloride salt is expected to have enhanced aqueous solubility.
Role in Biotin Biosynthesis: The DAPA Aminotransferase Reaction
7,8-Diaminopelargonic acid is a key intermediate in the biosynthesis of biotin, a vital cofactor for carboxylase enzymes.[4] It is synthesized from 7-keto-8-aminopelargonic acid (KAPA) through a transamination reaction catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA.[4][5] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5]
Figure 2. The enzymatic conversion of KAPA to DAPA.
The DAPA aminotransferase enzyme is a target for the development of novel antimicrobial agents, as the biotin synthesis pathway is absent in humans.[6][7] Inhibition of this enzyme would disrupt a critical metabolic pathway in pathogenic microorganisms.[6]
Synthesis and Purification
The chemical synthesis of 7,8-diaminopelargonic acid and its dihydrochloride salt is a complex process. In research settings, it is often produced enzymatically for use in assays or as a standard. The purification of DAPA from biological or synthetic reaction mixtures typically involves chromatographic techniques.[4]
General Enzymatic Synthesis and Purification Workflow:
Figure 3. A generalized workflow for the enzymatic synthesis and purification of DAPA.
Analytical Methods
The detection and quantification of 7,8-diaminopelargonic acid are essential for studying the kinetics of DAPA aminotransferase and for screening potential inhibitors. Several analytical methods have been developed for this purpose.
Fluorescence-based Assay:
A sensitive and high-throughput method involves the derivatization of the vicinal diamine groups of DAPA with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.[6] This assay allows for the linear detection of DAPA in the nanomolar to micromolar range and is suitable for microplate formats.[6]
Experimental Protocol: Fluorescence Detection of DAPA
-
Reaction Setup: Perform the DAPA aminotransferase enzymatic reaction in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Derivatization:
-
To the reaction mixture, add a solution of OPA in a suitable solvent (e.g., ethanol).
-
Subsequently, add a solution of 2ME.
-
Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for the formation of the fluorescent adduct.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound to quantify the amount of DAPA produced in the enzymatic reaction.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound. The spectra of the dihydrochloride salt would show characteristic shifts for the protons and carbons in the aliphatic chain and near the protonated amino groups.
-
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carboxylic acid, amine, and aliphatic C-H bonds.
Applications in Research and Drug Development
This compound is a valuable tool for a range of research applications:
-
Enzyme Kinetics and Inhibition Studies: It serves as a substrate standard for in vitro assays of DAPA aminotransferase, enabling the determination of kinetic parameters and the screening of potential enzyme inhibitors.[5]
-
Antimicrobial Drug Discovery: As the biotin biosynthesis pathway is a validated target for antimicrobial agents, DAPA and its analogs are used in the development and characterization of new antibiotics.[6][7]
-
Metabolic Pathway Analysis: It is used as a standard in metabolomics studies to identify and quantify intermediates in the biotin biosynthesis pathway in various organisms.
Stability and Storage
For long-term stability, this compound should be stored in a cool, dry place, protected from light. As with many amine salts, it may be hygroscopic, and appropriate handling procedures should be followed to minimize moisture absorption.
Conclusion
This compound is an indispensable tool for researchers working in the fields of biochemistry, microbiology, and drug discovery. Its role as a key intermediate in the essential biotin biosynthesis pathway makes it and its associated enzyme, DAPA aminotransferase, attractive targets for the development of novel therapeutics. This guide provides a foundational understanding of the chemical properties of this compound, which is critical for its effective use in the laboratory. Further research into its specific physical and spectroscopic properties will undoubtedly contribute to its broader application and the advancement of scientific knowledge in these vital areas.
References
-
Mann, S., Colliandre, L., Geneix, C., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(1), 37-43. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 652, 7,8-Diaminononanoic acid. Retrieved from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135476773, 7,8-dihydropteroate. Retrieved from [Link].
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Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7, 8-diaminopelargonic acid aminotransferase. Journal of Biological Chemistry, 250(11), 4029-4036. [Link]
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FooDB (2015). Showing Compound 7,8-diaminopelargonate (FDB030615). Retrieved from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135398602, 7,8-Dihydroneopterin. Retrieved from [Link].
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Al-Suwailem, A. M., El-Sayed, Y. S., & Al-Otaibi, M. S. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6393. [Link]
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Ploux, O., Mann, S., & Labesse, G. (2006). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The FEBS journal, 273(19), 4548–4559. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136648281, 7,8-Dihydroxanthopterin. Retrieved from [Link].
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Singh, R., Kumar, M., & Singh, R. (2015). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. PloS one, 10(4), e0123985. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 173, 7-Keto-8-Aminopelargonic Acid. Retrieved from [Link].
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Mann, S., Ploux, O., & Labesse, G. (2005). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. The FEBS journal, 272(24), 6443-6452. [Link]
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Mann, S., Colliandre, L., Labesse, G., & Ploux, O. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. Biochimie, 91(7), 826-834. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 7,8-Diaminopelargonic Acid Aminotransferase
Executive Summary
7,8-Diaminopelargonic acid (DAPA) aminotransferase, also known as adenosylmethionine-8-amino-7-oxononanoate transaminase (EC 2.6.1.62), is a pivotal enzyme in the biotin biosynthesis pathway.[1] This guide provides a comprehensive examination of its structure, catalytic mechanism, and kinetic properties. As a pyridoxal 5'-phosphate (PLP)-dependent enzyme, DAPA aminotransferase facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoic acid (KAPA), yielding DAPA.[2][3] The enzyme operates via a classic Ping Pong Bi Bi kinetic mechanism, a hallmark of many aminotransferases. Due to its essential role in vital microorganisms like Mycobacterium tuberculosis and its absence in humans, DAPA aminotransferase has emerged as a high-value target for the development of novel antimicrobial agents.[2][4] This document details the intricate molecular ballet of its mechanism, outlines robust experimental protocols for its study, and discusses its significance in the context of modern drug discovery.
Introduction: A Key Player in Biotin Synthesis
Biotin (Vitamin B7) is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[5] While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo through a well-conserved pathway. DAPA aminotransferase catalyzes the penultimate step in the synthesis of dethiobiotin, the immediate precursor to biotin.[2][6]
The enzyme's specific reaction involves the conversion of KAPA to DAPA, utilizing the versatile amino donor S-adenosyl-L-methionine (SAM) instead of a more common amino acid like glutamate.[3][6] This unique substrate specificity and its crucial position in the pathway make it an attractive target for inhibitors. Disrupting this enzyme starves the pathogen of essential biotin, leading to growth inhibition, a strategy of significant interest in combating diseases like tuberculosis.[4]
Figure 2: Catalytic Cycle of DAPA Aminotransferase via a Ping Pong Bi Bi Mechanism.
Kinetic Properties and Substrate Inhibition
Kinetic analysis provides crucial insights into the enzyme's efficiency and substrate interactions. Studies on DAPA aminotransferase from both E. coli and M. tuberculosis have revealed key parameters. A notable feature is the strong substrate inhibition observed with KAPA, which is competitive with respect to SAM. [2][3]This means that at high concentrations, a second molecule of KAPA can bind to the enzyme in a non-productive manner, hindering the binding of SAM and thus slowing the overall reaction rate.
| Parameter | M. tuberculosis [2] | E. coli [3] | Unit |
| Km (SAM) | 0.78 ± 0.20 | 0.20 | mM |
| Km (KAPA) | 3.8 ± 1.0 | 1.2 | µM |
| kcat | 1.0 ± 0.2 | 17 | min-1 |
| Ki (KAPA) | 14 ± 2 | N/A | µM |
| Value represents turnover number (molecules/molecule enzyme/min) |
Causality Behind Experimental Choices: The use of initial velocity studies with varying concentrations of one substrate while keeping the other constant is a classic method to dissect the Ping Pong mechanism. The resulting parallel lines on a Lineweaver-Burk plot are characteristic of this kinetic model. [3]The observation of decreasing velocity at high KAPA concentrations necessitates the inclusion of a substrate inhibition term in the kinetic model to accurately determine the parameters.
Experimental Methodologies for Studying DAPA Aminotransferase
High-Throughput Fluorescence-Based Enzyme Assay
To facilitate the screening of potential inhibitors, a sensitive and simple fluorescence-based assay is highly effective. [4]This method relies on the chemical derivatization of the product, DAPA, which contains a vicinal diamine group.
Principle: The enzymatic reaction is allowed to proceed for a set time. The reaction is then stopped, and a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) is added. OPA and 2ME react specifically with the primary vicinal diamine in DAPA to form a highly fluorescent isoindole derivative, which can be quantified using a microplate reader. The intensity of the fluorescence is directly proportional to the amount of DAPA produced. [4] Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, supplemented with 50 µM PLP. The addition of exogenous PLP is critical to ensure all apoenzyme is converted to the active holoenzyme form. [7][8] * Enzyme Stock: Purified DAPA aminotransferase diluted to a working concentration (e.g., 1 µM) in assay buffer.
-
Substrate Stocks: Prepare concentrated stocks of KAPA (e.g., 1 mM in water) and SAM (e.g., 100 mM in water).
-
Derivatization Reagent: Prepare a solution of OPA and 2ME in a suitable buffer (e.g., borate buffer, pH 9.5).
-
-
Reaction Setup (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound (inhibitor) or vehicle (DMSO) for control wells.
-
Add 10 µL of SAM solution to achieve the desired final concentration (e.g., 1 mM).
-
Add 20 µL of enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of KAPA solution to achieve a final concentration near its Km (e.g., 5 µM).
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a quenching agent (e.g., 50 µL of 0.1 M HCl).
-
-
Derivatization and Detection:
-
Add 100 µL of the OPA/2ME derivatization reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence using a microplate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 455 nm) wavelengths.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of DAPA to convert fluorescence units to product concentration.
-
Calculate the reaction velocity and determine the percent inhibition for test compounds.
-
Kinetic Analysis Workflow
Sources
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The Achilles' Heel of a Pathogen: An In-depth Technical Guide to 7,8-Diaminopelargonic Acid Metabolism in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, presents a formidable global health challenge, largely due to the emergence of drug-resistant strains. This necessitates the identification and exploitation of novel therapeutic targets. The biotin biosynthesis pathway, essential for Mtb's survival and absent in humans, has emerged as a highly attractive target. This guide provides a comprehensive technical overview of a critical segment of this pathway: the metabolism of 7,8-diaminopelargonic acid (DAPA). We will delve into the enzymatic machinery, reaction mechanisms, and its profound significance in Mtb physiology. Furthermore, we will explore established methodologies for studying this pathway, from enzyme kinetics to whole-cell inhibitor screening, providing a foundational resource for researchers dedicated to the development of novel anti-tubercular agents.
Introduction: The Essentiality of Biotin Biosynthesis in M. tuberculosis
Mycobacterium tuberculosis is responsible for tuberculosis, a devastating infectious disease.[1] The bacterium's complex cell envelope, rich in unique lipids, is crucial for its survival and pathogenesis.[2] The synthesis of these fatty acid components is dependent on biotin (vitamin B7), an essential cofactor for acetyl-CoA carboxylase.[2][3] Unlike their human hosts, who acquire biotin from their diet, Mtb relies on its own de novo biotin synthesis pathway.[2][3][4] This metabolic distinction makes the enzymes of this pathway prime targets for antimicrobial drug development.
Genetic studies have unequivocally demonstrated that the biotin biosynthesis pathway is indispensable for Mtb's viability, not only for establishing an infection but also for maintaining a chronic infection state.[2][5] Disruption of this pathway leads to cell death, a particularly desirable outcome for an antimicrobial agent.[4][5] The focus of this guide is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to dethiobiotin (DTB), a two-step process central to the formation of the biotin molecule and involving the key intermediate, 7,8-diaminopelargonic acid (DAPA).
The Core Pathway: Enzymatic Conversion of KAPA to Dethiobiotin
The metabolic transformation at the heart of this guide involves two key enzymes: 7,8-diaminopelargonic acid aminotransferase (BioA) and dethiobiotin synthetase (BioD).
Step 1: The Transamination of KAPA by BioA
The first committed step in DAPA metabolism is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, 7,8-diaminopelargonic acid aminotransferase, also known as DAPA synthase or BioA.[4][6][7]
-
Enzyme: 7,8-Diaminopelargonic acid aminotransferase (BioA)
-
Substrates:
-
Product: 7,8-diaminopelargonic acid (DAPA)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)[7]
The reaction proceeds via a classic transamination mechanism where the amino group from SAM is transferred to the keto group of KAPA.[6]
Step 2: The Ureido Ring Formation by BioD
Following its synthesis, DAPA is utilized by dethiobiotin synthetase (BioD) to form dethiobiotin (DTB). This irreversible, ATP-dependent reaction involves the incorporation of a carboxyl group to form the ureido ring of DTB.[5][8] This step is crucial as it drives the preceding reversible BioA reaction forward.[5]
-
Enzyme: Dethiobiotin synthetase (BioD)
-
Substrates:
-
7,8-diaminopelargonic acid (DAPA)
-
ATP
-
CO2 (as bicarbonate)[8]
-
-
Product: Dethiobiotin (DTB)
The final step in biotin synthesis, the conversion of DTB to biotin, is catalyzed by biotin synthase (BioB).
Diagram of the DAPA Metabolic Pathway in M. tuberculosis
Caption: The enzymatic conversion of KAPA to DTB in M. tuberculosis.
BioA: A Prime Target for Drug Discovery
The essentiality of the biotin pathway, coupled with the absence of a human homolog for BioA, makes it a highly validated and promising target for the development of new anti-tubercular drugs.[1][5] Significant research efforts have been directed towards the identification and characterization of BioA inhibitors.
Potent Inhibitors of M. tuberculosis BioA
Structure-guided drug design and high-throughput screening campaigns have identified several classes of potent BioA inhibitors.[1][6][9] These inhibitors often target the PLP-binding site of the enzyme. A notable example is the reversible inhibitor C48, which exhibits potent biochemical activity against BioA and robust whole-cell activity against Mtb.[9]
| Inhibitor | Target | Ki | IC50 | Whole-Cell MIC (Mtb) | Reference |
| C48 | BioA | 200 pM | 34 nM | 0.012–0.093 µM | [9] |
| Aryl Hydrazines | BioA | - | - | - | [10] |
| Compound A36 | BioA | - | 28.94 µM | >200 µg/mL | [6] |
| Compound A65 | BioA | - | 114.42 µM | 20 µg/mL | [6] |
Causality in Experimental Design for Inhibitor Validation
The validation of a potential BioA inhibitor requires a multi-faceted approach to ensure its mechanism of action is on-target. A self-validating experimental workflow is crucial:
-
Biochemical Assay: Initial screening of compounds against purified BioA to determine direct enzymatic inhibition.
-
Whole-Cell Potency: Testing the compound's ability to inhibit the growth of wild-type Mtb.
-
Target Engagement in Whole Cells: This is a critical step to link biochemical inhibition to cellular activity. This can be achieved through:
-
Supplementation Assays: The inhibitory effect of a true BioA inhibitor should be rescued by the addition of DAPA, DTB, or biotin to the growth medium, but not by the upstream substrate KAPA.[9]
-
Genetic Approaches: Using conditional knockdown or overexpression strains of bioA. The potency of the inhibitor should correlate with the expression level of BioA (i.e., increased potency in knockdown strains and decreased potency in overexpression strains).[1][9]
-
-
Resistance Studies: Spontaneously resistant mutants to the inhibitor should harbor mutations in the bioA gene.[9]
Experimental Workflow for BioA Inhibitor Validation
Caption: A logical workflow for the validation of on-target BioA inhibitors.
Methodologies for Studying DAPA Metabolism
Expression and Purification of Recombinant BioA
The production of pure, active BioA is a prerequisite for biochemical and structural studies.
Protocol: Expression and Purification of His-tagged M. tuberculosis BioA
-
Gene Cloning: The bioA gene (Rv1568) is PCR amplified from Mtb genomic DNA and cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal polyhistidine tag.[5][7]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.[9]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., HEPES or Tris-HCl), NaCl, and a reducing agent (e.g., TCEP). Lysozyme and DNase I can be added to facilitate lysis, which is completed by sonication.[9]
-
Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA or cobalt-charged Talon affinity column. After washing to remove unbound proteins, the His-tagged BioA is eluted with an imidazole gradient.[7][9]
-
Tag Cleavage (Optional): If a cleavage site (e.g., for TEV or 3C protease) is engineered between the His-tag and BioA, the tag can be removed by enzymatic digestion followed by a second round of affinity chromatography to remove the cleaved tag and the protease.[9]
-
Size-Exclusion Chromatography: The purified protein is further polished by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is eluted in a final storage buffer.[9]
Enzymatic Assays for BioA Activity
Several methods have been developed to measure the enzymatic activity of BioA, which are essential for kinetic studies and inhibitor screening.
A sensitive and high-throughput compatible fluorescence assay has been developed for measuring DAPA aminotransferase activity.[11]
Protocol: Microplate Fluorescence Assay for DAPA Aminotransferase
-
Reaction Mixture: The enzymatic reaction is carried out in a microplate well containing purified BioA, KAPA, and SAM in a suitable buffer (e.g., Bicine buffer, pH 8.6).[1]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period.
-
Derivatization: The reaction is stopped, and the product, DAPA, is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME). This reaction forms a stable, fluorescent adduct.[11]
-
Detection: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 450-460 nm).[11][12] The signal is proportional to the amount of DAPA produced.
A continuous fluorescence displacement assay can be employed by coupling the BioA reaction with the subsequent BioD-catalyzed reaction.
Protocol: Coupled Fluorescence Displacement Assay for BioA
-
Assay Principle: This assay relies on a fluorescently labeled dethiobiotin (Fl-DTB) probe that is quenched by streptavidin. The DTB produced by the coupled BioA-BioD reaction displaces the Fl-DTB from streptavidin, resulting in an increase in fluorescence.[5]
-
Reaction Components: The reaction mixture includes purified BioA, BioD, KAPA, SAM, ATP, bicarbonate, streptavidin, and the Fl-DTB probe.[1][9]
-
Measurement: The increase in fluorescence is monitored over time in a microplate reader. The initial rate of the reaction is proportional to the activity of BioA.[9]
Whole-Cell Screening for Inhibitors
Identifying compounds with whole-cell activity is a critical step in drug discovery.
Protocol: Mtb Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium (e.g., 7H9 or a defined minimal medium without biotin for target-specific assays).[9]
-
Compound Preparation: The test compounds are serially diluted in DMSO and dispensed into 384-well microplates.[9]
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for an extended period (e.g., 7-14 days).[9]
-
Growth Measurement: Bacterial growth can be assessed by measuring the optical density at 580-600 nm (OD600) or by using a fluorescent reporter strain.[9][13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.[9]
Conclusion
The metabolic pathway responsible for the synthesis of 7,8-diaminopelargonic acid in Mycobacterium tuberculosis represents a critical vulnerability in this resilient pathogen. The enzymes BioA and BioD are essential for the bacterium's survival and present validated targets for the development of novel therapeutics. A thorough understanding of the biochemistry of this pathway, combined with robust and well-validated experimental methodologies, is paramount for the successful discovery and development of new anti-tubercular agents. The insights and protocols detailed in this guide aim to equip researchers with the foundational knowledge to contribute to this vital area of research.
References
-
Park, S. W., Klotzsche, M., Wilson, D. J., Boshoff, H. I., Eoh, H., Manjunatha, U., ... & Rhee, K. (2011). Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression. PLOS Pathogens, 7(9), e1002264. [Link]
-
Dai, R., et al. (2024). Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis. bioRxiv. [Link]
-
Mann, S., & Ploux, O. (2006). Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention. ResearchGate. [Link]
-
Park, S. W., et al. (2015). Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis. Cell Chemical Biology, 22(1), 76-86. [Link]
-
Dey, S., Lane, J. M., Lee, R. E., Rubin, E. J., & Sacchettini, J. C. (2010). Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase. Biochemistry, 49(31), 6746–6760. [Link]
-
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(2), 90-96. [Link]
-
Singh, R., et al. (2017). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. BMC Infectious Diseases, 17(1), 71. [Link]
-
Lin, S., & Cronan, J. E. (2020). The primary step of biotin synthesis in mycobacteria. Proceedings of the National Academy of Sciences, 117(38), 23871-23877. [Link]
-
Wilson, D. J., et al. (2014). Discovery of a small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Blanchard, J. S., & Eads, J. C. (2003). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The Journal of Biological Chemistry, 278(10), 8341-8347. [Link]
-
Mann, S., & Ploux, O. (2005). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. Bioorganic & Medicinal Chemistry, 13(19), 5545-5552. [Link]
-
World Health Organization. (2024). 2024 WHO Bacterial Priority Pathogen List. [Link]
-
Techquickie. (2020, April 21). BIOS Basics - All about the BIOS [Video]. YouTube. [Link]
-
Kumari, R., et al. (2022). Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB. Protein Journal, 41(4), 437-448. [Link]
-
Geders, T. W., et al. (2014). Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides. ChemBioChem, 15(4), 575-586. [Link]
-
Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE, 14(1), e0205479. [Link]
-
Fathizadeh, H., et al. (2025). Molecular Cloning, Expression and Purification of Protein TB10.4 Secreted by Mycobacterium Tuberculosis. ResearchGate. [Link]
-
Mann, S., et al. (2012). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. ResearchGate. [Link]
-
Purushothaman, S., et al. (2010). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. The FEBS Journal, 277(14), 3059-3069. [Link]
-
UniProt Consortium. (n.d.). ATP-dependent dethiobiotin synthetase BioD - Mycobacterium tuberculosis (strain ATCC 25177 / H37Ra). UniProt. [Link]
-
The Tech Guy. (2024, March 28). What Is Bios, And How Does It Function In Electronics? [Video]. YouTube. [Link]
-
Ananthan, S., et al. (2003). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Quora. (n.d.). What is the role of BIOS in computer operating systems? Quora. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Methodological & Application
Protocol for the Synthesis of 7,8-Diaminopelargonic Acid Dihydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of 7,8-Diaminopelargonic Acid in Biotin Synthesis
7,8-Diaminopelargonic acid (DAPA) is a pivotal intermediate in the conserved biosynthetic pathway of biotin (Vitamin B7), a vital cofactor for a range of metabolic enzymes.[1][2] The biotin synthesis pathway is essential for most bacteria and plants but is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[3] DAPA is formed via the transamination of 7-keto-8-aminopelargonic acid (KAPA), a reaction catalyzed by the enzyme DAPA aminotransferase.[4][5] This application note provides a detailed protocol for the chemical synthesis of 7,8-Diaminopelargonic acid dihydrochloride, a stable salt form of DAPA, suitable for use in drug development and biochemical research.
The synthetic strategy outlined below is predicated on established principles of organic chemistry, including the synthesis of an α-amino ketone precursor followed by a key reductive amination step to install the vicinal diamine functionality. This approach, while not a direct replication of a single published synthesis for this specific molecule, is built upon analogous and well-documented chemical transformations.
Reaction Scheme Overview
The overall synthetic route can be conceptualized as a multi-step process, beginning with a suitable precursor and culminating in the formation of the target dihydrochloride salt. The key transformation mimics the biosynthetic pathway by converting an α-amino ketone to a vicinal diamine.
Caption: Proposed synthetic pathway for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where noted.
| Reagent/Solvent | Grade | Supplier |
| Pimeloyl chloride | ≥98% | Sigma-Aldrich |
| N-Hydroxysuccinimide | ≥97% | Sigma-Aldrich |
| Glycine methyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| Triethylamine | ≥99.5% (anhydrous) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Sigma-Aldrich |
| Sodium borohydride | ≥98% | Sigma-Aldrich |
| Ammonium acetate | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 4 M in Dioxane | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
High-vacuum pump
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
pH meter
Experimental Protocol
The following protocol is a proposed synthetic route based on established chemical principles. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Part 1: Synthesis of N-Boc-7-keto-8-aminopelargonic acid methyl ester (Protected KAPA derivative)
This part of the synthesis focuses on creating the α-amino ketone precursor. The strategy involves the acylation of a glycine derivative with a pimelic acid derivative.
Step 1.1: Activation of Pimelic Acid
-
To a solution of pimeloyl chloride (1 eq) in anhydrous DCM at 0 °C, add N-hydroxysuccinimide (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated pimeloyl ester.
Step 1.2: Acylation of Glycine Derivative
-
Dissolve glycine methyl ester hydrochloride (1 eq) in anhydrous DCM and add triethylamine (2.2 eq) at 0 °C.
-
To this solution, add a solution of the activated pimeloyl ester from Step 1.1 (1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes) to yield the keto-ester.
Step 1.3: N-Boc Protection
-
Dissolve the product from Step 1.2 (1 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and stir vigorously at room temperature for 12 hours.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-7-keto-8-aminopelargonic acid methyl ester.
Part 2: Reductive Amination to form N-Boc Protected DAPA
This is the key step to introduce the second amino group, forming the vicinal diamine structure.
Caption: Key reductive amination step.
Step 2.1: Imine Formation and In Situ Reduction
-
Dissolve N-Boc-7-keto-8-aminopelargonic acid methyl ester (1 eq) in anhydrous methanol.
-
Add ammonium acetate (10 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by carefully adding 1 M HCl until the pH is ~2 to decompose excess reducing agent.
-
Make the solution basic (pH ~9) with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the protected diamine.
Part 3: Deprotection and Dihydrochloride Salt Formation
The final steps involve the removal of the protecting group and the formation of the stable dihydrochloride salt.
Step 3.1: Boc Deprotection and Ester Hydrolysis
-
Dissolve the purified protected diamine from Part 2 in a minimal amount of methanol.
-
Add an excess of 6 M aqueous HCl.
-
Heat the mixture to reflux for 4 hours to effect both Boc deprotection and ester hydrolysis.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess HCl.
Step 3.2: Dihydrochloride Salt Formation and Purification
-
Dissolve the crude product from Step 3.1 in a small amount of water.
-
Lyophilize to obtain the crude dihydrochloride salt.
-
For further purification, the crude salt can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot methanol and adding diethyl ether until turbidity is observed.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under high vacuum to yield pure this compound.
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.
Discussion and Scientific Rationale
The presented synthetic protocol is designed to be a robust and logical approach for researchers requiring this compound.
-
Choice of Starting Materials: Pimelic acid is a logical and commercially available starting material that provides the seven-carbon backbone of the target molecule.[6]
-
Protection Strategy: The use of a Boc protecting group for the initial amino group is strategic. It is stable under the conditions of the subsequent reductive amination and can be readily removed under acidic conditions which also facilitates the hydrolysis of the methyl ester.
-
Reductive Amination: This key step is a well-established and mild method for the conversion of ketones to amines.[7] The use of sodium cyanoborohydride is advantageous as it is selective for the reduction of the iminium ion in the presence of the ketone, minimizing side reactions.[8]
-
Dihydrochloride Salt Formation: The conversion to the dihydrochloride salt serves two primary purposes: it enhances the stability of the diamine, which can be susceptible to oxidation, and it improves its water solubility, which is often desirable for biological assays.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the chemical synthesis of this compound. The proposed route is based on sound and widely practiced organic synthesis principles. Researchers and drug development professionals can use this guide as a foundational framework for the in-house production of this important biotin biosynthesis intermediate. As with any multi-step synthesis, careful execution and in-process monitoring are crucial for a successful outcome.
References
-
Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction. The Journal of biological chemistry, 250(11), 4037–4043. [Link]
- Hwang, I. T., et al. (2010). POTENTIAL HERBICIDE TARGET, 7-KETO-8- AMINOPELARGONIC ACID SYNTHASE. Weed Biology and Management, 10(1), 18-26.
-
Pai, C. H. (1971). Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. Journal of bacteriology, 105(3), 793–800. [Link]
-
Manandhar, M., & Cronan, J. E. (2017). Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. Molecular microbiology, 104(4), 551–564. [Link]
- Mann, S., et al. (2006). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. FEBS Journal, 273(19), 4521-4531.
-
Wikipedia contributors. (2023, December 22). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Atkinson, M. R., et al. (1994). Stereoselective construction of vicinal diamines. Part 1. Synthesis of fused pyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1497-1503.
-
Eisenberg, M. A., & Krell, K. (1969). Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12. Journal of bacteriology, 98(3), 1231–1236. [Link]
-
Eisenberg, M. A., & Star, C. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of bacteriology, 96(4), 1291–1297. [Link]
-
Nayal, O. S., et al. (2015). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Eisenberg, M. A., & Star, C. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of bacteriology, 96(4), 1291–1297. [Link]
-
Chen, J., et al. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications, 15(1), 1234. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
LibreTexts. (2022, July 25). 7.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Chen, J., et al. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]
-
Zhang, W., et al. (2018). Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the "intrinsic barrier" to the diaza-Cope rearrangement reaction. Organic letters, 20(15), 4566–4569. [Link]
- Ohrui, H. (2006). Biological Significance and Development of Practical Synthesis of Biotin. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1145-1153.
-
Manandhar, M., & Cronan, J. E. (2017). Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. Molecular microbiology, 104(4), 551–564. [Link]
-
Zhang, Z., et al. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 8(1), 57-63. [Link]
Sources
- 1. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of 7,8-Diaminopelargonic Acid in Cell Lysates by LC-MS/MS
Introduction: The Challenge of Quantifying a Key Biotin Precursor
7,8-Diaminopelargonic acid (DAPA) is a critical intermediate in the biotin biosynthesis pathway, a metabolic route essential for all domains of life. As researchers delve deeper into metabolic diseases, antibiotic development, and nutritional science, the ability to accurately quantify DAPA in complex biological matrices like cell lysates has become paramount. However, the inherent chemical properties of DAPA—a small, polar, zwitterionic molecule—present significant analytical challenges. These include poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, susceptibility to matrix effects, and low ionization efficiency.
This application note presents two robust and validated protocols for the sensitive and selective quantification of DAPA in cell lysates using tandem mass spectrometry (LC-MS/MS). We will explore both a direct analysis approach employing Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative method using chemical derivatization to enhance chromatographic performance and sensitivity. The causality behind each experimental choice is explained to provide a framework for logical method development and adaptation.
Methodological Philosophy: Building a Self-Validating System
A reliable analytical method is not merely a sequence of steps but a self-validating system. This principle is central to the protocols described herein. Each stage, from sample preparation to data analysis, incorporates quality control measures and is grounded in established bioanalytical standards, such as the ICH M10 Bioanalytical Method Validation guidelines.[1][2] This ensures that the generated data is not only accurate and precise but also reproducible and defensible.
Part 1: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)
The direct analysis of polar metabolites is often preferred due to its simplicity and reduced sample preparation time.[3] HILIC is a powerful chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration to retain and separate polar compounds that are poorly retained in RPLC.[3][4][5][6][7]
Rationale for HILIC
DAPA's polar nature, stemming from its two primary amine groups and a carboxylic acid moiety, makes it an ideal candidate for HILIC. The mechanism relies on partitioning the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase, providing excellent retention for such molecules.[3][5]
Experimental Workflow: HILIC Approach
Caption: Workflow for direct HILIC LC-MS/MS analysis of DAPA.
Detailed Protocol: HILIC Method
1. Sample Preparation: Metabolite Extraction from Adherent Cells
This protocol is adapted from established methods for extracting polar metabolites from adherent cell lines.[8][9]
-
Cell Culture: Grow adherent cells in a 10 cm dish to approximately 80% confluency (~1 million cells).
-
Washing: Aspirate the culture medium completely. Quickly rinse the cell monolayer twice with 5-7 mL of ice-cold 0.9% NaCl solution to remove any residual medium components. Complete removal is crucial to minimize background interference.
-
Metabolism Quenching and Lysis: Place the dish on dry ice. Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) in water. This step simultaneously quenches enzymatic activity and lyses the cells, releasing intracellular metabolites.[8]
-
Cell Scraping: Using a pre-chilled cell scraper, scrape the cells from the surface of the dish into the methanol solution.
-
Extraction: Transfer the cell lysate/methanol mixture to a microcentrifuge tube. Vortex vigorously for 1 minute and then centrifuge at >16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Parameters
-
LC System: A high-performance liquid chromatography (UHPLC) system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide or a similar zwitterionic or amide-based phase, is recommended for retaining polar analytes.[3]
-
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
A typical gradient starts at a high percentage of organic solvent (e.g., 95% B) to promote retention on the HILIC column, followed by a gradual increase in the aqueous phase to elute the analytes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended as the two primary amine groups on DAPA are readily protonated.
-
Multiple Reaction Monitoring (MRM): For selective and sensitive quantification, MRM mode is employed.[10][11][12] As there is no published experimental data for DAPA's MRM transitions, we predict the following based on its structure (Monoisotopic Mass: 188.1525 g/mol ) and common fragmentation patterns of amino acids:
-
Precursor Ion (Q1): [M+H]⁺ = m/z 189.2
-
Predicted Product Ions (Q3): Common losses for similar molecules include water (H₂O), ammonia (NH₃), and the carboxylic acid group (COOH). Therefore, potential product ions to monitor would be:
-
m/z 171.2 ([M+H-H₂O]⁺)
-
m/z 172.2 ([M+H-NH₃]⁺)
-
m/z 144.2 ([M+H-COOH]⁺)
-
-
Note: These transitions must be empirically optimized for collision energy (CE) and other instrument-specific parameters.
-
-
Table 1: Proposed LC and MS Parameters for HILIC Method
| Parameter | Recommended Setting |
| LC Column | HILIC Amide/Zwitterionic, e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 - 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 189.2 |
| Product Ions (Q3) | m/z 171.2, 172.2, 144.2 (to be optimized) |
| Collision Energy | To be optimized for each transition |
Part 2: Derivatization-Based Analysis using Phenylisothiocyanate (PITC)
When direct analysis proves challenging due to insufficient sensitivity or poor peak shape, chemical derivatization offers a powerful alternative. Derivatization with phenylisothiocyanate (PITC) is a well-established method for the analysis of primary and secondary amines, such as those present in DAPA.[13][14][15][16]
Rationale for PITC Derivatization
PITC reacts with the amine groups of DAPA to form a phenylthiocarbamyl (PTC) derivative. This derivatization offers several advantages:
-
Increased Hydrophobicity: The addition of the phenyl group significantly increases the hydrophobicity of the molecule, allowing for excellent retention and separation on standard C18 reversed-phase columns.[13][16]
-
Enhanced Ionization: The PTC derivative often exhibits improved ionization efficiency in ESI-MS.[16]
-
Improved Specificity: The derivatization reaction is specific to primary and secondary amines, reducing potential interferences.
Experimental Workflow: PITC Derivatization Approach
Caption: Workflow for PITC derivatization LC-MS/MS analysis of DAPA.
Detailed Protocol: PITC Derivatization Method
1. Sample Preparation and Derivatization
-
Initial Extraction: Follow the same sample preparation steps as in the HILIC method to obtain the metabolite-containing supernatant.
-
Evaporation: Transfer a known volume of the supernatant to a new microcentrifuge tube and evaporate to complete dryness using a vacuum concentrator.
-
Derivatization Reaction:
-
Reagent Removal: After incubation, evaporate the derivatization reagent to dryness in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried, derivatized sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. LC-MS/MS Instrumentation and Parameters
-
LC System and Mass Spectrometer: Same as for the HILIC method.
-
Chromatographic Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A typical RPLC gradient will start with a high aqueous content (e.g., 95% A) and ramp up the organic phase to elute the derivatized, more hydrophobic DAPA.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: The derivatization adds a PITC molecule (mass = 135.01 g/mol ) to each amine group. Since DAPA has two primary amines, a di-derivatized product is expected.
-
Precursor Ion (Q1): [M_di-PTC+H]⁺ = m/z 459.2 (188.15 + 2*135.01)
-
Predicted Product Ion (Q3): A characteristic and often abundant fragment ion for PTC-derivatized amino acids is the loss of the PITC moiety, resulting in the original precursor ion.
-
m/z 189.2 ([M+H]⁺)
-
-
Note: As with the HILIC method, these transitions must be empirically optimized.
-
-
Table 2: Proposed LC and MS Parameters for PITC Derivatization Method
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 - 5 µL |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 459.2 |
| Product Ions (Q3) | m/z 189.2 (to be optimized) |
| Collision Energy | To be optimized |
Part 3: Method Validation - Ensuring Trustworthiness and Regulatory Compliance
A rigorous method validation is essential to ensure that the analytical method is fit for its intended purpose.[1] The following parameters should be assessed according to the ICH M10 guidelines.[1][2] As DAPA is an endogenous compound, special considerations are required.[17][18][19]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing multiple blank cell lysate lots.
-
Calibration Curve and Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., water or stripped lysate) and should demonstrate a linear response over the expected concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using Quality Control (QC) samples prepared in the authentic matrix (cell lysate) at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]
-
Matrix Effect: The effect of the matrix on the ionization of the analyte must be assessed to ensure that it does not lead to biased results. This is particularly important for ESI-MS.
-
Recovery: The extraction efficiency of the sample preparation process should be determined.
-
Stability: The stability of DAPA in the cell lysate should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | Ensure no interference at the analyte's retention time. | Response in blank <20% of LLOQ response. |
| Calibration Curve | Establish the relationship between response and concentration. | ≥75% of standards within ±15% of nominal value. |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal (±20% at LLOQ). |
| Precision | Variability of replicate measurements. | RSD ≤15% (≤20% at LLOQ). |
| Matrix Factor | Assess ion suppression or enhancement from the matrix. | RSD of matrix factor across lots should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Analyte integrity under various storage/handling conditions. | Mean concentration within ±15% of nominal. |
Conclusion and Recommendations
This application note provides two comprehensive and robust LC-MS/MS methodologies for the quantification of 7,8-diaminopelargonic acid in cell lysates. The choice between the direct HILIC analysis and the PITC derivatization method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation.
-
The HILIC method is recommended for its simplicity and high-throughput potential.
-
The PITC derivatization method is an excellent alternative when higher sensitivity or the use of standard reversed-phase chromatography is desired.
Both methods are designed with scientific integrity and adherence to regulatory guidelines at their core, providing a solid foundation for researchers, scientists, and drug development professionals to confidently generate high-quality data in their studies of the biotin biosynthesis pathway.
References
-
Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]
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SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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protocols.io. (2019). Methanol Precipitation of Proteins. Retrieved from [Link]
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DiVA portal. (2010). Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics. Retrieved from [Link]
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]
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Shimadzu. (2014). Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Retrieved from [Link]
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ResearchGate. (2013). Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry. Retrieved from [Link]
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BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. Retrieved from [Link]
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OHSU. (n.d.). Protocol for chloroform-methanol precipitation. Retrieved from [Link]
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Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]
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University of Texas Southwestern Medical Center. (2022). Extraction of Metabolome From Adherent Cell Lines. Retrieved from [Link]
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Oxford Academic. (2020). Precolumn Phenylisothiocyanate Derivatization and Liquid Chromatography of Amino Acids in Food. Retrieved from [Link]
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Agilent Technologies. (n.d.). HILIC-Z Column for Metabolomics. Retrieved from [Link]
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Vietnam Journal of Food Control. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Retrieved from [Link]
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PubMed. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Retrieved from [Link]
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PubMed. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
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The Applications Book. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
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Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Retrieved from [Link]
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bioRxiv. (2020). Detectability of biotin tags by LC-MS/MS. Retrieved from [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
-
PubMed. (2018). HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications. Retrieved from [Link]
-
Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Retrieved from [Link]
-
PubMed. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]
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Metabolic Engineering Strategies for Enhanced 7,8-Diaminopelargonic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7,8-Diaminopelargonic Acid (DAPA)
7,8-Diaminopelargonic acid (DAPA) is a pivotal intermediate in the conserved biosynthetic pathway of biotin (Vitamin B7), an essential cofactor for a suite of carboxylation, decarboxylation, and transcarboxylation reactions vital for cellular metabolism.[1][2] The inability of humans to synthesize biotin necessitates its acquisition through diet or microbial sources. Consequently, there is a burgeoning interest in the microbial overproduction of biotin and its precursors for applications in pharmaceuticals, nutraceuticals, and animal feed. DAPA, situated at a critical juncture in the biotin pathway, represents a valuable target for metabolic engineering endeavors aimed at creating high-yield microbial cell factories. This document provides a comprehensive guide to the metabolic engineering strategies and detailed protocols for enhancing DAPA production, primarily focusing on the model organism Escherichia coli.
The Native Biotin Biosynthesis Pathway: A Regulatory Overview
The biosynthesis of DAPA in E. coli is a multi-step enzymatic process, tightly regulated to maintain cellular homeostasis. A foundational understanding of this pathway is paramount for designing effective metabolic engineering strategies.
The synthesis of DAPA proceeds via the following key steps:
-
Pimeloyl-CoA Synthesis: The pathway initiates with the synthesis of pimeloyl-CoA, a seven-carbon dicarboxylic acid derivative. In E. coli, this is a complex process that hijacks the fatty acid synthesis machinery.
-
7-keto-8-aminopelargonic acid (KAPA) Synthesis: KAPA synthase (encoded by bioF) catalyzes the condensation of pimeloyl-CoA and L-alanine to form KAPA.
-
DAPA Synthesis: DAPA synthase (encoded by bioA), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding DAPA.[1][2][3]
Regulatory Mechanisms: The E. coli biotin (bio) operon, which harbors the genes for biotin synthesis, is meticulously regulated by the bifunctional protein BirA.[4] BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[4][5] When biotin is scarce, BirA primarily functions as a ligase, and the bio operon is expressed.[5][6] In the presence of high concentrations of biotin, BirA, complexed with biotinoyl-5'-AMP, dimerizes and binds to the bio operator, repressing transcription.[4][6] This feedback inhibition presents a significant hurdle to the overproduction of DAPA.
Core Metabolic Engineering Strategies for DAPA Overproduction
The overarching goal of metabolically engineering a microbial host for DAPA overproduction is to maximize the carbon flux towards DAPA while minimizing its conversion to downstream products and circumventing native regulatory circuits. The following sections delineate key strategies to achieve this.
Enhancing the Precursor Supply
A robust supply of the immediate precursors, KAPA and SAM, is fundamental to driving the DAPA synthesis reaction forward.
The intracellular concentration of KAPA is a critical determinant of DAPA production. Strategies to enhance KAPA availability include:
-
Overexpression of KAPA Synthase (bioF): Increasing the expression of bioF can effectively pull the metabolic flux from pimeloyl-CoA towards KAPA. This can be achieved by placing bioF under the control of a strong, inducible promoter on a high-copy-number plasmid.
-
Engineering the Pimeloyl-CoA Synthesis Pathway: The synthesis of pimeloyl-CoA is often a rate-limiting step. In E. coli, this pathway involves the bioC and bioH genes. Co-overexpression of these genes can bolster the pimeloyl-CoA pool.[7] Alternatively, introducing heterologous pathways for pimelate synthesis, such as the bioW gene from Bacillus subtilis which encodes a pimeloyl-CoA synthetase, can be an effective strategy if pimelic acid is supplied exogenously.[7]
SAM serves as the essential amino donor for the DAPA synthase-catalyzed reaction.[1][2] Enhancing the intracellular SAM pool is a potent strategy to boost DAPA production.
-
Overexpression of SAM Synthetase (metK): The metK gene encodes SAM synthetase, which catalyzes the formation of SAM from methionine and ATP. Overexpression of metK has been shown to increase intracellular SAM levels.
-
Enhancing the Methionine Supply: The availability of methionine is a direct precursor to SAM. Engineering the methionine biosynthesis pathway to increase its production can indirectly enhance SAM levels. This can involve the overexpression of key enzymes in the methionine pathway and the removal of feedback inhibition mechanisms.
-
Optimizing the SAM Regeneration Cycle: Engineering the SAM cycle to efficiently regenerate methionine from S-adenosylhomocysteine (SAH) can maintain a high SAM/SAH ratio, which is favorable for transmethylation reactions.
Pathway Optimization and Deregulation
To channel the metabolic flux efficiently towards DAPA, it is crucial to optimize the expression of the key pathway enzyme, DAPA synthase, and to alleviate the native feedback regulation.
As the final enzymatic step in DAPA synthesis, overexpression of bioA is a primary strategy. Similar to bioF, placing bioA under the control of a strong promoter on a high-copy plasmid can significantly increase the catalytic capacity for DAPA production. It is important to note that DAPA synthase from different organisms may exhibit varying kinetic properties, and screening for a more efficient heterologous BioA could be beneficial.
The repression of the bio operon by the BirA repressor is a major bottleneck. Several strategies can be employed to overcome this:
-
Mutation of the bio Operator: Site-directed mutagenesis of the bio operator sequence can disrupt the binding of the BirA repressor, leading to constitutive expression of the bio operon.
-
Engineering BirA: The isolation of "super-repressor" BirA mutants that repress the bio operon at lower biotin concentrations suggests that it is possible to engineer BirA to have reduced repressor activity while maintaining its essential ligase function.[4] Alternatively, decoupling the repressor and ligase functions of BirA could be explored.
-
Promoter Replacement: Replacing the native bio operon promoter with a strong, constitutive, or tunable promoter that is not subject to BirA regulation is a straightforward and effective approach.
Host Strain Engineering and Fermentation Optimization
The selection of an appropriate host strain and the optimization of fermentation conditions are critical for translating genetic modifications into high-titer DAPA production.
Escherichia coli is a common host for metabolic engineering due to its well-characterized genetics and rapid growth. Strains deficient in the downstream enzyme, dethiobiotin synthetase (bioD), can be used to prevent the conversion of DAPA to dethiobiotin and promote DAPA accumulation. Additionally, knocking out competing pathways that drain precursors can further enhance DAPA yields.
High-density fermentation is essential for achieving high product titers. A fed-batch fermentation strategy is often employed to maintain optimal growth conditions and substrate availability.[8][9]
-
Media Composition: The fermentation medium should be optimized for carbon, nitrogen, and phosphate sources, as well as essential vitamins and trace metals. Supplementation with precursors like pimelic acid or methionine can be beneficial.
-
Feeding Strategy: A carefully designed feeding strategy to supply the primary carbon source (e.g., glucose) and precursors is crucial to avoid substrate inhibition and maintain metabolic activity.[10]
-
Process Parameters: Key fermentation parameters such as pH, temperature, and dissolved oxygen levels must be tightly controlled to ensure optimal enzyme function and cell viability.
Visualizing Engineered Pathways and Workflows
Diagram 1: Engineered Metabolic Pathway for DAPA Production
Caption: Engineered metabolic pathway for enhanced DAPA production in E. coli.
Diagram 2: Experimental Workflow for Strain Development and Production
Sources
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Application Note: High-Throughput Screening for Inhibitors of L,L-Diaminopimelate Aminotransferase (DapL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial lysine biosynthesis pathway, which is absent in humans, presents a promising source of novel antibacterial targets.[1] L,L-Diaminopimelate aminotransferase (DapL) is a key enzyme in a variant of this pathway, responsible for the synthesis of a crucial component of the bacterial cell wall.[2][3] Its narrow distribution among bacterial species also opens the door for the development of narrow-spectrum antibiotics.[1] This document provides a detailed guide for establishing a robust high-throughput screening (HTS) campaign to identify inhibitors of DapL, offering a valuable tool for the discovery of new antibacterial agents.
Introduction: The Strategic Importance of Targeting DapL
The bacterial cell wall is a vital structure that maintains cell integrity and shape, making its biosynthesis a prime target for antibiotics.[4] In many bacteria, the peptidoglycan layer of the cell wall is cross-linked by meso-diaminopimelate (m-DAP) or L-lysine, products of the diaminopimelate (DAP) pathway.[1][3] The L,L-diaminopimelate aminotransferase (DapL) pathway is a recently discovered variant of the lysine biosynthesis pathway, present in various pathogenic bacteria, including those from the genera Chlamydia and Leptospira.[1][2][5]
DapL, a pyridoxal-5'-phosphate (P5'P) dependent enzyme, catalyzes the direct conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate (L,L-DAP) using L-glutamate as the amino donor.[2][6] This single-step conversion is a more efficient alternative to the multi-enzyme process found in other bacteria like E. coli.[6] The absence of this pathway in humans makes DapL an attractive target for the development of novel antibiotics with potentially fewer side effects.
This application note details a robust and sensitive fluorescence-based high-throughput screening assay designed to identify inhibitors of DapL. The described protocol is optimized for a microplate format, enabling the rapid screening of large compound libraries.
Scientific Principle of the HTS Assay
The core of this HTS protocol is a coupled-enzyme assay that indirectly measures the activity of DapL by quantifying one of its reaction products, L-glutamate. While direct measurement of L,L-DAP is possible, a coupled-enzyme system detecting a common product like glutamate often provides a more readily available and robust detection method suitable for HTS.[7]
The screening assay follows a two-step enzymatic cascade:
-
DapL Reaction: The target enzyme, DapL, catalyzes the transamination reaction between THDP and L-glutamate, producing L,L-DAP and α-ketoglutarate. For the purpose of the forward reaction to identify inhibitors, we will measure the production of a co-product.
-
Coupled Reporter Reaction: The amount of L-glutamate produced is stoichiometrically linked to the activity of a reporter enzyme, L-glutamate dehydrogenase (L-GDH). L-GDH catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.
-
Fluorescent Detection: The production of NADH is monitored by measuring the increase in fluorescence at an emission wavelength of approximately 460 nm (excitation at ~340 nm). A decrease in the rate of NADH production in the presence of a test compound indicates potential inhibition of DapL.
This coupled-enzyme approach provides a continuous and sensitive method to monitor DapL activity, making it highly amenable to automation and high-throughput screening.[8][9]
Figure 1: Principle of the coupled-enzyme HTS assay for DapL inhibitors.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Recombinant DapL Enzyme | In-house expression or commercial | N/A | -80°C |
| L-2,3,4,5-Tetrahydrodipicolinate (THDP) | Synthesized in-house or specialized supplier | N/A | -20°C |
| α-Ketoglutarate | Sigma-Aldrich | K1128 | Room Temp |
| L-Glutamate Dehydrogenase (L-GDH) | Sigma-Aldrich | G2626 | -20°C |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | N7004 | -20°C |
| Pyridoxal-5'-phosphate (P5'P) | Sigma-Aldrich | P9255 | 4°C (light sensitive) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| DMSO (for compound library) | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3571 | Room Temp |
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare a 1 M stock solution and dilute to the final concentration with ultrapure water.
-
DapL Enzyme Stock: Prepare a 1 mg/mL stock solution of purified DapL in assay buffer containing 10% glycerol and 50 µM P5'P. Aliquot and store at -80°C. The final working concentration needs to be determined empirically through enzyme titration.
-
Substrate Stock Solutions:
-
Coupling Enzyme and Co-factor Stock Solutions:
-
L-GDH: Prepare a 100 U/mL stock solution in assay buffer.
-
NAD+: Prepare a 50 mM stock solution in assay buffer.
-
-
Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO. The final concentration of DMSO in the assay should not exceed 1%.
HTS Assay Workflow
The following protocol is optimized for a 384-well plate format with a final assay volume of 50 µL.
Figure 2: High-throughput screening workflow for DapL inhibitors.
Step-by-Step Protocol:
-
Compound Dispensing: Using an automated liquid handler, dispense 0.5 µL of test compounds (or DMSO for controls) into the wells of a 384-well black plate.
-
Enzyme Addition: Prepare the DapL working solution in assay buffer to a 2x final concentration. Add 25 µL of this solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.
-
Initiation of Reaction: Prepare a 2x substrate/reporter mix containing THDP, α-ketoglutarate, L-GDH, and NAD+ at their final desired concentrations in assay buffer. Add 24.5 µL of this mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 30°C. Measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
Control Wells
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a test compound. This represents the uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Wells containing a known inhibitor of DapL or wells without the DapL enzyme. This represents the background signal.
Data Analysis and Interpretation
-
Rate Calculation: For each well, determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Percent Inhibition Calculation: Calculate the percent inhibition for each test compound using the following formula:
% Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits."
-
IC50 Determination: For hit compounds, perform dose-response experiments with serial dilutions of the compound to determine the half-maximal inhibitory concentration (IC50). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inaccurate liquid handling; Incomplete mixing; Edge effects | Calibrate liquid handlers; Ensure proper mixing after each addition; Avoid using the outer wells of the plate or use a water-filled moat. |
| Low signal-to-background ratio | Low enzyme activity; Sub-optimal substrate concentrations; High background fluorescence | Optimize enzyme and substrate concentrations; Check for autofluorescence of compounds and use appropriate controls. |
| Assay drift over time | Reagent instability; Temperature fluctuations | Prepare fresh reagents daily; Ensure consistent temperature control of the plate reader and reagents. |
| False positives | Compound autofluorescence; Inhibition of the coupling enzyme (L-GDH) | Perform counter-screens for L-GDH inhibition; Measure compound fluorescence independently. |
Conclusion
The described high-throughput screening protocol provides a robust and reliable method for the identification of novel inhibitors of L,L-diaminopimelate aminotransferase. By targeting a key enzyme in a bacterial-specific pathway, this approach holds significant promise for the discovery of new antibacterial agents to combat the growing challenge of antibiotic resistance. The detailed methodology and troubleshooting guide will enable researchers to efficiently implement this assay and accelerate their drug discovery efforts.
References
-
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(1), 21-27. Available at: [Link]
-
Adams, L., et al. (2020). Comparative Molecular Dynamics Simulations Provide Insight Into Antibiotic Interactions: A Case Study Using the Enzyme L,L-Diaminopimelate Aminotransferase (DapL). Frontiers in Molecular Biosciences, 7, 43. Available at: [Link]
-
ResearchGate. (n.d.). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Available at: [Link]
-
Hudson, A. O., et al. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. Frontiers in Microbiology, 5, 452. Available at: [Link]
-
Kanjee, U., et al. (2017). Fluorescent D-amino-acids reveal bi-cellular cell wall modifications important for Bdellovibrio bacteriovorus predation. Nature Communications, 8, 1066. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]
-
Lin, T. Y., et al. (2023). The effects of daptomycin on cell wall biosynthesis in Enterococcus faecalis. Frontiers in Microbiology, 14, 1205841. Available at: [Link]
-
Hudson, A. O., et al. (2014). L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. PubMed Central. Available at: [Link]
-
Versées, W., et al. (2020). Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway. Acta Crystallographica Section D: Structural Biology, 76(Pt 5), 443-454. Available at: [Link]
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Thangavelu, M., et al. (2013). A high-throughput assay for screening L- or D-amino acid specific aminotransferase mutant libraries. Analytical Biochemistry, 441(2), 143-148. Available at: [Link]
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ResearchGate. (n.d.). High-throughput screening method for the identification of active and enantioselective ω-transaminases. Available at: [Link]
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McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. Proceedings of the National Academy of Sciences of the United States of America, 103(45), 16731-16736. Available at: [Link]
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McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. PubMed Central. Available at: [Link]
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Cirilli, M., et al. (2012). Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Gene Deletion. PLoS One, 7(5), e36636. Available at: [Link]
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KEGG. (n.d.). EC 4.3.3.7. KEGG ENZYME Database. Available at: [Link]
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bioRxiv. (2020). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria. Available at: [Link]
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Walker, K. F. (Ed.). (1990). Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. Available at: [Link]
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Wikipedia. (n.d.). Dihydrodipicolinate synthase. In Wikipedia. Retrieved January 23, 2026, from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available at: [Link]
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Leustek, T., et al. (2012). Biochemical and Phylogenetic Characterization of a Novel Diaminopimelate Biosynthesis Pathway in Prokaryotes Identifies a Diverged Form of ll-Diaminopimelate Aminotransferase. Journal of Bacteriology, 194(2), 481-492. Available at: [Link]
-
Versées, W., et al. (2020). Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway. PubMed. Available at: [Link]
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Med School. (2020, May 21). Clinical Chemistry Review Enzymes: AST and ALT [Video]. YouTube. Available at: [Link]
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Lab Tests Online-UK. (2023, March 8). Alanine aminotransferase (ALT) Test. Available at: [Link]
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ResearchGate. (n.d.). The diaminopimelate/Lys synthesis pathways. Available at: [Link]
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- 3. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Microbial Synthesis of 7,8-Diaminopelargonic Acid (DAPA)
Last Updated: January 23, 2026
Introduction: 7,8-Diaminopelargonic acid (DAPA) is a vital intermediate in the biosynthesis of biotin (Vitamin B7), a crucial coenzyme in carboxylation reactions.[1] The industrial demand for biotin in the feed, food, and pharmaceutical sectors has driven extensive research into optimizing its microbial production. A common bottleneck in engineered strains is the inefficient conversion of precursors to DAPA, leading to suboptimal yields. This guide provides a structured, in-depth approach to diagnosing and resolving low-yield issues in DAPA synthesis, targeting researchers, scientists, and drug development professionals. Our methodology is grounded in established metabolic engineering principles and field-proven insights to ensure scientific integrity and experimental success.
Part 1: Precursor Supply and Pathway Input
A robust and balanced supply of precursors is the foundation of any high-yield biosynthetic pathway. In DAPA synthesis, the primary building blocks are pimeloyl-CoA and L-alanine, which are condensed to form 7-keto-8-aminopelargonic acid (KAPA), the direct precursor to DAPA.[2] Insufficient flux towards these molecules is a frequent cause of low DAPA titers.
FAQ 1: My DAPA yield is low, and I suspect a precursor limitation. How can I diagnose and address insufficient pimeloyl-CoA or L-alanine availability?
Expert Analysis: Low precursor availability creates a classic "pull" limitation where the downstream enzymes are starved of substrate. This often manifests as low overall product titer without the significant accumulation of any specific intermediate. Diagnosing this requires a systematic analysis of the metabolic network feeding into the DAPA pathway.
Troubleshooting Protocol:
-
Quantify Precursor Pools:
-
Action: Perform targeted LC-MS/MS analysis on quenched cell extracts to measure the intracellular concentrations of key precursors like pimeloyl-CoA, malonyl-CoA, and L-alanine.
-
Rationale: Direct measurement provides definitive evidence of a precursor shortfall. Comparing concentrations between your production strain and a high-yielding reference strain (if available) can be particularly insightful.
-
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Optimize Fermentation Media:
-
Action: Supplement the growth medium with precursors or their metabolic antecedents. For the pimeloyl-CoA pathway, this could include pimelic acid. For L-alanine, direct supplementation can be tested.
-
Rationale: This is a straightforward method to bypass native production limitations and confirm if precursor supply is the primary bottleneck. A significant increase in DAPA yield upon supplementation strongly indicates a precursor supply issue.
-
-
Engineer Precursor Pathways:
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Action: Overexpress key enzymes in the precursor synthesis pathways.
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For Pimeloyl-CoA: In E. coli, the BioC-BioH pathway is a common target. Overexpressing bioC (malonyl-CoA O-methyltransferase) and bioH (pimeloyl-ACP methyl esterase) can enhance the flux from fatty acid synthesis towards pimeloyl-CoA.[2]
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For L-alanine: Overexpress alanine dehydrogenase or transaminases that convert pyruvate to L-alanine. Reducing the activity of the pyruvate dehydrogenase (PDH) complex can also redirect carbon flux from acetyl-CoA towards pyruvate and subsequently L-alanine.[3]
-
-
Rationale: Metabolic engineering offers a stable, long-term solution by enhancing the cell's intrinsic capacity to produce the required precursors, a common strategy for improving the production of amino acids and their derivatives.[4]
-
Diagram 1: Key Precursor Pathways for DAPA Synthesis A simplified overview of metabolic routes leading to the formation of pimeloyl-CoA and L-alanine, the essential precursors for the DAPA pathway.
Part 2: Enzyme Activity and Expression
Even with ample precursors, low DAPA yield can result from issues within the core biosynthetic pathway: KAPA synthesis (catalyzed by BioF) and the subsequent transamination to DAPA (catalyzed by BioA). Problems can range from poor enzyme expression and low specific activity to an imbalance between the pathway steps.
FAQ 2: How can I confirm that the key enzymes in the DAPA pathway (BioF and BioA) are expressed and active?
Expert Analysis: Lack of detectable protein or activity points to fundamental issues with transcription, translation, or protein folding. It is critical to verify both the presence and the functional state of the enzymes. The conversion of KAPA to DAPA, catalyzed by BioA, is often identified as a rate-limiting step in the overall biotin biosynthesis pathway.[1]
Troubleshooting Protocol:
-
Verify Protein Expression:
-
Action: Perform SDS-PAGE and Western blot analysis on cell lysates taken at various time points post-induction. Use epitope tags (e.g., His-tag, FLAG-tag) if specific antibodies are unavailable.
-
Rationale: This confirms that the proteins are being synthesized. The absence of a band at the expected molecular weight indicates a problem with transcription or translation.
-
-
Codon Optimization:
-
Action: If protein expression is low, re-synthesize the genes using codons optimized for your expression host (e.g., E. coli, C. glutamicum).
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Rationale: Heterologous gene expression can be hampered by rare codons that slow down or terminate translation. Codon optimization can dramatically improve protein expression levels.
-
-
Perform In Vitro Enzyme Assays:
-
Action: Prepare crude cell lysates or purified enzymes and measure their specific activity using established protocols. For BioA, the assay involves incubating the enzyme with its substrates, KAPA and the amino donor S-adenosyl-L-methionine (SAM), and quantifying the DAPA produced via HPLC or a coupled assay with BioD (dethiobiotin synthase).[5][6]
-
Rationale: This provides a direct measure of enzyme function, distinguishing between a lack of protein and the presence of an inactive or inhibited enzyme.
-
-
Evaluate Promoter Strength and Inducer Concentration:
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Action: Clone the bioF and bioA genes under the control of promoters with varying strengths (e.g., a library of constitutive promoters or inducible promoters like PT7, Ptrc, Ptac). Titrate the concentration of the inducer (e.g., IPTG).
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Rationale: Suboptimal promoter activity or inducer concentration can lead to insufficient enzyme levels. Finding the optimal expression level is crucial, as overexpression can also lead to metabolic burden and protein aggregation.
-
| Table 1: Example Data from Promoter Strength Evaluation for bioA | | :--- | :--- | :--- | :--- | | Promoter | Relative Strength | BioA Expression (Relative Units via Western Blot) | DAPA Titer (mg/L) | | PJ23119 (Weak) | 1.0 | 1.2 ± 0.2 | 55 ± 5 | | Ptrc (Medium) | 5.5 | 6.1 ± 0.5 | 210 ± 15 | | PT7 (Strong) | 12.0 | 10.5 ± 0.8 | 185 ± 20 (evidence of metabolic burden) |
FAQ 3: I observe an accumulation of the intermediate KAPA. What does this suggest about the pathway balance?
Expert Analysis: The accumulation of an intermediate like KAPA is a clear sign of a downstream bottleneck. In this case, the activity of DAPA synthase (BioA) is insufficient to convert KAPA as quickly as it is being produced by BioF. This highlights an imbalance in the enzymatic activities of the pathway. The reaction catalyzed by BioA is a pyridoxal phosphate (PLP)-dependent transamination that uses S-adenosyl-L-methionine (SAM) as the amino group donor.[7][8]
Troubleshooting Protocol:
-
Tune Relative Enzyme Expression:
-
Action: Increase the expression of bioA relative to bioF. This can be achieved by placing bioA under a stronger promoter or by increasing its copy number (e.g., using a higher copy number plasmid for bioA than for bioF).
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Rationale: Rebalancing the pathway by increasing the "pull" on the accumulated intermediate is a core principle of metabolic engineering to alleviate bottlenecks.
-
-
Investigate BioA Kinetic Properties:
-
Action: If using a heterologous BioA enzyme, research its kinetic parameters (Km, kcat). Consider screening for BioA orthologs from different organisms that may have more favorable kinetics.
-
Rationale: Not all enzymes are created equal. An ortholog from another species might exhibit higher specific activity or a lower Km for its substrates, making it more efficient in your host organism. For instance, the E. coli BioA has a Km for SAM of approximately 150-200 µM and a very low Km for KAPA (<2 µM).[7][9]
-
-
Co-expression of Chaperones:
-
Action: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) along with your pathway enzymes.
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Rationale: High-level expression of enzymes can sometimes lead to misfolding and aggregation into inactive inclusion bodies. Chaperones can assist in proper protein folding and improve the yield of active, soluble enzyme.
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Diagram 2: DAPA Pathway Bottleneck Analysis This workflow illustrates the logical steps to diagnose and resolve a bottleneck at the BioA-catalyzed step, identified by KAPA accumulation.
Part 3: Cofactor Availability and Regeneration
The DAPA synthase (BioA) reaction is critically dependent on two cofactors: S-adenosyl-L-methionine (SAM) as the amino donor and pyridoxal 5'-phosphate (PLP) for the transamination chemistry.[7] A high-flux pathway can rapidly deplete intracellular pools of these essential molecules, creating a new bottleneck.
FAQ 4: DAPA synthase (BioA) requires SAM and PLP. How can I ensure these cofactors are not limiting?
Expert Analysis: Cofactor limitation is a subtle but common problem in metabolic engineering. SAM, in particular, is involved in numerous cellular reactions, and its regeneration can be a limiting factor.[10][11] PLP is derived from Vitamin B6, which may not be sufficiently available in standard minimal media.
Troubleshooting Protocol:
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Supplement Media with Cofactor Precursors:
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Action: Add L-methionine (precursor to SAM) and pyridoxine (Vitamin B6, precursor to PLP) to the fermentation medium.[5]
-
Rationale: This is a direct and simple way to test for cofactor limitation. A positive response in DAPA production indicates that the native synthesis or regeneration of these cofactors is insufficient. In E. coli, the presence of L-methionine, ATP, and Mg2+ was shown to be necessary for the reaction in cell-free extracts, with externally supplied SAM being even more effective.[12]
-
-
Engineer SAM Regeneration:
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Action: Overexpress the gene for SAM synthetase (metK or samS), which synthesizes SAM from L-methionine and ATP.[13]
-
Rationale: Boosting the cell's ability to synthesize SAM ensures a continuous supply for the BioA enzyme, preventing it from becoming a rate-limiting component. Strategies to enhance SAM production are well-documented for various microbial hosts.[10][14]
-
-
Enhance PLP Biosynthesis:
-
Action: Overexpress genes from the PLP biosynthesis pathway (e.g., pdx genes in E. coli).
-
Rationale: For strains grown in minimal media without vitamin supplementation, enhancing the de novo synthesis of PLP can ensure that the apo-BioA enzyme is converted to its active holo-enzyme form.
-
Diagram 3: Role of Cofactors in the BioA Reaction A schematic of the DAPA synthase (BioA) reaction, highlighting the essential roles of the cofactors PLP and SAM.
Part 4: Product Toxicity and Export
As the concentration of the desired product increases, it can become toxic to the host cells, inhibiting growth or enzymatic activity. While biotin itself is generally considered non-toxic, high concentrations of intermediates could potentially cause issues.[15][16][17]
FAQ 5: Could the accumulation of DAPA itself be inhibiting cell growth or enzyme activity?
Expert Analysis: Product toxicity is a frequent ceiling on achievable titers in microbial production. While DAPA toxicity is not extensively reported, related compounds in other pathways can cause issues. For instance, in Corynebacterium glutamicum, dipicolinic acid (DPA) concentrations of ~1.6 g/L were shown to reduce the growth rate by half.[18] It is prudent to investigate this possibility.
Troubleshooting Protocol:
-
Perform DAPA Challenge Assays:
-
Action: Grow your host strain in media supplemented with varying, externally added concentrations of DAPA. Monitor growth rates (OD600) and cell viability.
-
Rationale: This directly measures the effect of DAPA on cellular health, establishing a potential toxicity threshold.
-
-
Engineer Efflux Pumps:
-
Action: Identify and overexpress native or heterologous efflux pumps that may be capable of exporting DAPA out of the cell.
-
Rationale: Actively exporting the product can reduce its intracellular concentration, alleviating potential toxicity and feedback inhibition, thereby allowing for higher overall production.
-
-
Implement In Situ Product Removal (ISPR):
-
Action: In a bioreactor setting, incorporate a resin (e.g., ion-exchange) that selectively binds DAPA into the fermentation setup, either directly in the broth or in an external loop.
-
Rationale: ISPR continuously removes the product from the medium, keeping the extracellular concentration low and maintaining a strong driving force for production while preventing toxicity.
-
Part 5: Regulatory and Global Cellular Issues
The biotin biosynthetic pathway is tightly regulated to prevent the wasteful synthesis of an essential but low-demand molecule. This native regulation can severely hamper efforts to overproduce DAPA.
FAQ 6: I've optimized the core pathway, but yields are still suboptimal. Could feedback inhibition or global metabolic stress be the problem?
Expert Analysis: In E. coli and many other bacteria, the bio operon is transcriptionally repressed by the bifunctional protein BirA.[19] When cellular biotin levels are sufficient, the biotin-bound BirA complex binds to the bioO operator sequence, shutting down the expression of the entire pathway.[1][20] Overcoming this native regulation is often essential for high-yield production.
Troubleshooting Protocol:
-
Disrupt Native Regulation:
-
Action: Delete the native birA gene if your production pathway is expressed from plasmids with constitutive or inducible promoters. Alternatively, use birA mutant strains (superrepressors) if you need to control the native operon under specific conditions.[19]
-
Rationale: Decoupling your engineered pathway from native cellular regulation removes the primary brake on synthesis. If the pathway genes (bioF, bioA, etc.) are expressed from their native promoter, this repression is a critical bottleneck.
-
-
Analyze Global Metabolic Stress:
-
Action: Perform transcriptomic (RNA-Seq) or proteomic analysis to compare the global expression profiles of your production strain versus a control strain. Look for upregulation of stress response genes (e.g., heat shock proteins, oxidative stress response).
-
Rationale: Overexpression of a heterologous pathway can divert resources and create imbalances in cellular metabolism, leading to a general stress response that slows growth and productivity. Identifying the nature of the stress can guide further engineering efforts (e.g., improving redox balance).
-
-
Adaptive Laboratory Evolution (ALE):
-
Action: Subject your engineered strain to long-term continuous cultivation under selective pressure (e.g., in a chemostat). Periodically isolate colonies and screen for improved DAPA production. Sequence the genomes of improved variants to identify beneficial mutations.
-
Rationale: ALE allows the cell to "find its own solutions" to the metabolic burdens and bottlenecks you have introduced. It can uncover non-obvious mutations that improve pathway flux, cofactor regeneration, or general robustness.
-
References
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Shi, T., et al. (2024). Advances and prospects in microbial production of biotin. PMC. [Link]
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Pai, C. H. (1971). Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli. PubMed. [Link]
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Eliot, A. C., et al. (2002). The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation. PubMed. [Link]
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Li, Z., et al. (2017). Progress in the microbial production of S-adenosyl-L-methionine. PubMed. [Link]
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Fiume, M. Z. (2001). Final report on the safety assessment of biotin. ResearchGate. [Link]
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Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction. PubMed. [Link]
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Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. PubMed. [Link]
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Eliot, A. C., et al. (2002). The Dual-Specific Active Site of 7,8-Diaminopelargonic Acid Synthase and the Effect of the R391A Mutation. ACS Publications. [Link]
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Blombach, B., et al. (2013). Platform Engineering of Corynebacterium glutamicum with Reduced Pyruvate Dehydrogenase Complex Activity for Improved Production of l-Lysine, l-Valine, and 2-Ketoisovalerate. PubMed Central. [Link]
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Brown, K. C., & Beckett, D. (2008). Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains. PubMed Central. [Link]
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Tran, P. T., et al. (2016). Characterization of the Bifunctional Enzyme BioDA Involved in Biotin Synthesis and Pathogenicity in Aspergillus flavus. ResearchGate. [Link]
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Magliano, P., et al. (2013). Characterization of the Aspergillus nidulans biotin biosynthetic gene cluster and use of the bioDA gene as a new transformation marker. ResearchGate. [Link]
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Holátko, J., et al. (2009). Deletion mapping of the promoter P-dapA. ResearchGate. [Link]
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Shi, T., et al. (2024). The regulation of biotin synthesis by BirA. ResearchGate. [Link]
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Zhang, Y., et al. (2018). Systems metabolic engineering strategies for the production of amino acids. PubMed Central. [Link]
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Lin, S., & Cronan, J. E. (2011). Closing in on complete pathways of biotin biosynthesis. ResearchGate. [Link]
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Higdon, J. (2004). Biotin. Linus Pauling Institute | Oregon State University. [Link]
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Li, Z., et al. (2017). Progress in the microbial production of S-adenosyl-L-methionine. ResearchGate. [Link]
- Usai, M. G., et al. (1995). Production of S-adenosyl-methionine (SAM) by fermentation of transformed bacteria.
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Krell, K., & Eisenberg, M. A. (1970). Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12. PubMed Central. [Link]
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Pinon, V., et al. (2005). Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase. PubMed Central. [Link]
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Zallot, R., et al. (2017). Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation. National Institutes of Health. [Link]
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Heider, S. A. E., et al. (2014). Optimization of the IPP Precursor Supply for the Production of Lycopene, Decaprenoxanthin and Astaxanthin by Corynebacterium glutamicum. Frontiers. [Link]
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Rébeillé, F., et al. (2006). BIO3-BIO1 - Bifunctional dethiobiotin synthetase/7,8-diamino-pelargonic acid aminotransferase, mitochondrial. UniProt. [Link]
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Saleem, F., & Soos, M. P. (2023). Biotin. StatPearls - NCBI Bookshelf. [Link]
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Zha, W., et al. (2020). Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux. MDPI. [Link]
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Lin, S., & Cronan, J. E. (2011). Closing in on complete pathways of biotin biosynthesis. Molecular BioSystems (RSC Publishing). [Link]
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Mindt, M., et al. (2022). Metabolic Engineering of Corynebacterium glutamicum for Sustainable Production of the Aromatic Dicarboxylic Acid Dipicolinic Acid. PubMed Central. [Link]
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Cantoni, G. L. (1952). S-Adenosyl methionine. Wikipedia. [Link]
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Singh, R., et al. (2014). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. PubMed. [Link]
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Various Authors. (2023). Fatty acid synthesis. Wikipedia. [Link]
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Wang, J., et al. (2016). [Microbial production of S-adenosyl-l-methionine: a review]. PubMed. [Link]
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Rodrigues, J. V., et al. (2022). Computer-aided design and implementation of efficient biosynthetic pathways to produce high added-value products derived from tyrosine in Escherichia coli. Frontiers. [Link]
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BPS Bioscience. (n.d.). Enzymatic Biotinylation and BirA. BPS Bioscience. [Link]
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Heider, S. A. E., et al. (2014). Optimization of the IPP Precursor Supply for the Production of Lycopene, Decaprenoxanthin and Astaxanthin by Corynebacterium glutamicum. ResearchGate. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Microbial Production of 7,8-Diaminopelargonic Acid (DAPA)
Welcome to the technical support center for the microbial production of 7,8-diaminopelargonic acid (DAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you maximize your DAPA production yields.
Foundational Knowledge: The DAPA Biosynthesis Pathway
7,8-Diaminopelargonic acid is a key intermediate in the biosynthesis of biotin (Vitamin B7). Understanding the metabolic pathway is crucial for identifying potential bottlenecks and developing effective yield-enhancement strategies. In most bacteria, such as Escherichia coli, DAPA is synthesized from 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM).
The core reaction is catalyzed by DAPA synthase (also known as 7,8-diaminopelargonic acid aminotransferase), encoded by the bioA gene. This enzyme is a pyridoxal-5'-phosphate (PLP)-dependent transaminase.[1]
Caption: The enzymatic conversion of KAPA and SAM to DAPA by DAPA synthase.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DAPA production experiments in a question-and-answer format.
Genetic & Metabolic Issues
Q1: My engineered strain is not producing any detectable DAPA. What are the primary metabolic checkpoints I should investigate?
A1: A lack of DAPA production, assuming the DAPA synthase gene (bioA) is correctly expressed, typically points to a limitation in the supply of its precursors: KAPA and SAM.
-
KAPA Availability: The biosynthesis of KAPA from pimeloyl-CoA and L-alanine is the preceding step, catalyzed by 7-keto-8-aminopelargonic acid synthase (KAPA synthase), encoded by the bioF gene. Insufficient expression or activity of BioF is a common bottleneck.
-
SAM Availability: SAM is a critical methyl donor in numerous cellular reactions. Its regeneration and availability can be a limiting factor. The synthesis of SAM is ATP-dependent, so the overall energy status of the cell is important.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of DAPA production.
Q2: I'm observing an accumulation of KAPA, but the conversion to DAPA is inefficient. What could be the cause?
A2: This scenario strongly suggests an issue with the DAPA synthase enzyme itself or the availability of its co-substrate, SAM.
-
Low DAPA Synthase Activity: The expressed BioA enzyme may have low specific activity due to misfolding, improper localization, or the presence of inhibitors.
-
Insufficient SAM Pool: The demand for SAM by the overexpressed DAPA synthase might exceed the cell's natural production rate.
-
Enzyme Inhibition: DAPA synthase can be subject to inhibition. For instance, the (R)-enantiomer of KAPA can act as an inhibitor, while the enzyme only utilizes the (S)-enantiomer.[3] Additionally, substrate inhibition by KAPA has been observed in E. coli.[4] Amiclenomycin and its analogues are known potent inhibitors of DAPA synthase.[5][6]
Q3: How can I genetically engineer my host strain (E. coli or Corynebacterium glutamicum) to improve precursor supply for DAPA production?
A3: Enhancing the precursor supply is a cornerstone of metabolic engineering for increased DAPA yield.
For KAPA Enhancement:
-
Overexpress Key Biosynthetic Genes: Increase the expression of genes in the biotin biosynthesis pathway leading to KAPA, particularly bioF (KAPA synthase).
-
Precursor Feeding: Supplementing the fermentation medium with pimelic acid, an early precursor in the biotin pathway, can significantly boost KAPA levels.
For SAM Enhancement:
-
Overexpress SAM Synthetase: The metK gene, which encodes the SAM synthetase, can be overexpressed to increase the conversion of L-methionine and ATP into SAM.
-
Methionine Pathway Engineering: Deregulate the methionine biosynthesis pathway to increase the intracellular pool of L-methionine.
-
Precursor Feeding: Supplementing the medium with L-methionine can also increase the SAM pool.[4]
| Genetic Target | Function | Strategy | Host Organism |
| bioA | DAPA synthase | Overexpression | E. coli, C. glutamicum |
| bioF | KAPA synthase | Overexpression | E. coli, C. glutamicum |
| metK | SAM synthetase | Overexpression | E. coli, S. cerevisiae |
Fermentation & Process Optimization Issues
Q4: My DAPA yield is inconsistent between fermentation batches. What process parameters should I standardize?
A4: Inconsistent yields often stem from variations in fermentation conditions. Key parameters to control tightly include:
-
pH: The optimal pH for DAPA synthase activity is around 8.0.[4] Maintaining a stable pH through controlled addition of acid/base is critical.
-
Temperature: While optimal growth temperature for E. coli is 37°C, reducing the temperature (e.g., to 28-30°C) post-induction can improve protein solubility and enzyme activity.[7]
-
Dissolved Oxygen (DO): Aerobic conditions are necessary for efficient growth and energy metabolism. A DO level of 20-40% saturation is a common target.
-
Inducer Concentration: For inducible expression systems (e.g., IPTG), the concentration and timing of induction should be consistent.
Q5: I am struggling to achieve high cell densities in my fermentation, which limits the overall DAPA titer. What strategies can I employ?
A5: High-density fermentation is crucial for maximizing volumetric productivity. A fed-batch strategy is generally most effective.
-
Initial Batch Phase: Grow cells in a rich defined medium to a moderate density.
-
Fed-Batch Phase: Feed a concentrated nutrient solution to maintain a controlled growth rate and avoid the accumulation of inhibitory byproducts like acetate. The feed should contain a carbon source (e.g., glucose), nitrogen source, and potentially precursors like pimelic acid or L-methionine.
Q6: What are the key components of a basal medium for high-density fermentation of E. coli for DAPA production?
A6: A defined mineral salt medium is generally preferred for reproducibility and process control.
| Component | Concentration Range | Purpose |
| Glucose | 10-20 g/L (initial) | Carbon & Energy Source |
| (NH₄)₂SO₄ | 2-5 g/L | Nitrogen Source |
| KH₂PO₄ | 5-15 g/L | Phosphorus Source & Buffering |
| K₂HPO₄ | 5-15 g/L | Phosphorus Source & Buffering |
| MgSO₄·7H₂O | 0.5-1.5 g/L | Cofactor for Enzymes |
| Trace Metal Solution | Varies | Essential Micronutrients |
| Thiamine | 10-50 mg/L | Growth Factor |
This is a starting point and should be optimized for your specific strain and process.
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of Engineered E. coli for DAPA Production
This protocol outlines a general procedure for a 5 L bioreactor.
-
Inoculum Preparation: a. Inoculate 50 mL of LB medium in a 250 mL shake flask with a single colony of the DAPA-producing E. coli strain. b. Incubate at 37°C with shaking at 220 rpm for 8-12 hours. c. Use this seed culture to inoculate the bioreactor.
-
Bioreactor Setup: a. Prepare 3 L of the defined fermentation medium (see table above) in a 5 L bioreactor. b. Sterilize the bioreactor and medium. c. Aseptically add sterile solutions of glucose, MgSO₄, thiamine, and any required antibiotics. d. Calibrate pH and DO probes.
-
Batch Phase: a. Inoculate the bioreactor with the seed culture (typically 2-5% v/v). b. Set initial fermentation parameters: Temperature = 37°C, pH = 7.0 (controlled with NH₄OH), DO = 30% (controlled by agitation and airflow). c. Allow cells to grow until the initial glucose is nearly depleted (indicated by a sharp increase in DO).
-
Fed-Batch Phase: a. Prepare a sterile feed solution containing:
- Glucose: 500-700 g/L
- MgSO₄·7H₂O: 20-30 g/L
- (Optional) L-methionine: 20-50 g/L b. Start the feed at a low, constant rate and gradually increase it to maintain a specific growth rate. Alternatively, use a DO-stat feeding strategy where the feed pump is activated when the DO spikes. c. When the optical density (OD₆₀₀) reaches 30-50, lower the temperature to 28-30°C and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Production Phase: a. Continue the fed-batch cultivation for 24-48 hours post-induction. b. Monitor cell density, glucose concentration, and DAPA production by taking periodic samples.
Protocol 2: Quantification of DAPA, KAPA, and SAM in Fermentation Broth by LC-MS/MS
-
Sample Preparation: a. Collect 1 mL of fermentation broth and immediately centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the cells. b. Transfer the supernatant to a new tube. For intracellular analysis, perform a cell lysis step. c. Precipitate proteins by adding an equal volume of ice-cold methanol or acetonitrile. d. Vortex and incubate at -20°C for at least 30 minutes. e. Centrifuge at high speed to pellet the precipitated protein. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis: a. Chromatography: Use a reversed-phase C18 column.[8] A typical mobile phase would be a gradient of:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific quantification. c. Standard Curves: Prepare standard curves for DAPA, KAPA, and SAM in a similar matrix (e.g., fresh fermentation medium) to ensure accurate quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DAPA | [To be determined empirically] | [To be determined empirically] |
| KAPA | [To be determined empirically] | [To be determined empirically] |
| SAM | 399.1 | 250.1 |
Note: The exact m/z transitions for DAPA and KAPA need to be optimized based on the specific instrument and source conditions. A derivatization step, for example with o-phthalaldehyde for DAPA, can be employed to enhance sensitivity.[3]
References
- Alexeeva, M., et al. (2002). The dual-specific active site of 7,8-diaminopelargonic acid synthase and the effect of the R391A mutation. Biochemistry, 41(42), 12847-12854.
- Blondin, C., et al. (2006). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. Journal of bacteriology, 188(19), 6826-6834.
- Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7,8-diaminopelargonic acid aminotransferase. The Journal of biological chemistry, 250(11), 4029-4036.
- Kiyasu, T., et al. (2006). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The FEBS journal, 273(19), 4547-4559.
- Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7,8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction. The Journal of biological chemistry, 250(11), 4037-4043.
- Shi, Y., et al. (2024). Improving Microbial Cell Factory Performance by Engineering SAM Availability. Journal of Agricultural and Food Chemistry, 72(8), 3747-3759.
- Mann, S., et al. (2005). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues.
- Bundespatentgericht [DE] (1991). METHOD FOR THE HIGH CELL DENSITY FERMENTATION OF ESCHERICHIA COLI IN A STIRRED BOTTOM FERMENTOR. DE4001518A1.
- Pollegioni, L., & Servi, S. (2012). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical biochemistry, 429(2), 103-109.
- Singh, R., et al. (2013). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. Protein and peptide letters, 20(6), 656-664.
- Alexeeva, M., & Sawyer, L. (1998). Purification and preliminary X-ray crystallographic studies of recombinant 7,8-diaminopelargonic acid synthase from Escherichia coli. Acta crystallographica. Section D, Biological crystallography, 54(Pt 6 Pt 1), 1361-1363.
- Zhang, C., et al. (2021).
- Wei, T., et al. (2024). Development of a new SLE-SPE-HPLC-MS/MS method for the determination of selected antibiotics and their transformation products in anthropogenically altered solid environmental solid matrices. Environmental Research, 249, 118431.
-
Keasling, J. D. (n.d.). Metabolic Engineering. Keasling Lab. Retrieved from [Link]
-
PatSnap. (2024). Metabolic Engineering Case Study: How We Boosted Yield by 300%. Synapse. Retrieved from [Link]
- Zhang, X., et al. (2021). Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 634212.
- Chen, Y., et al. (2024). Multiclass method for detecting 41 antibiotic residues in bovine liver, muscle, and milk using LC-Q-Orbitrap-HRMS. Applied Food Research, 4(1), 100398.
-
ResearchGate. (2024). Case studies in metabolic engineering. Retrieved from [Link]
- Węgrzyn, E., & Felis, E. (2024). The Identification and Quantification of 21 Antibacterial Substances by LC-MS/MS in Natural and Organic Liquid Fertilizer Samples. International Journal of Molecular Sciences, 25(7), 4038.
- Liu, H., et al. (2024). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 29(1), 22.
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- 4. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Inhibition of 7,8-Diaminopelargonic Acid Aminotransferase by Substrate Analogs
This guide provides an in-depth comparison of various substrate analogs designed to inhibit 7,8-diaminopelargonic acid aminotransferase (DAPA AT), a critical enzyme in the biotin biosynthesis pathway. Intended for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of inhibitor performance, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of DAPA Aminotransferase as a Therapeutic Target
Biotin, also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation reactions.[1] While humans obtain biotin from their diet, many microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis, rely on their own de novo biotin synthesis pathway for survival.[1][2] This metabolic discrepancy makes the enzymes in the bacterial biotin biosynthesis pathway attractive targets for the development of novel antimicrobial agents.[1][3]
One of the key enzymes in this pathway is 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA.[4] DAPA AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[3][4] The essentiality of this pathway for bacterial viability has been demonstrated, and its absence in humans presents a clear therapeutic window.[3]
This guide focuses on the inhibition of DAPA AT by various substrate analogs, providing a comparative analysis of their efficacy and a detailed look into the experimental methodologies used to assess their performance.
The Biotin Biosynthesis Pathway: A Vulnerable Target
The synthesis of biotin is a multi-step enzymatic process. The pathway initiates with the synthesis of a pimelate moiety, which is then converted through a series of conserved enzymatic reactions to form the characteristic bicyclic ring structure of biotin.[5][6] DAPA AT catalyzes a crucial step in the assembly of this ring system.
Figure 1: Simplified diagram of the late stages of the biotin biosynthesis pathway, highlighting the central role of DAPA aminotransferase (BioA).
Inhibition of DAPA AT disrupts the supply of DAPA, thereby halting the entire downstream pathway and leading to bacterial cell death due to biotin starvation.[7] This makes DAPA AT a prime target for the development of specific and potent inhibitors.
Comparative Analysis of DAPA Aminotransferase Inhibitors
Several substrate analogs have been designed and evaluated as inhibitors of DAPA AT. The rationale behind their design often involves mimicking the natural substrate, KAPA, to achieve competitive binding to the active site. This section provides a comparative overview of some of the most notable examples.
Chiral and Achiral Analogs of KAPA
A significant finding in the study of DAPA AT inhibition was the differential activity of the stereoisomers of its substrate, KAPA. While the enzyme exclusively utilizes (S)-KAPA as a substrate, its enantiomer, (R)-KAPA, acts as an inhibitor.[8] This discovery opened a new avenue for inhibitor design based on stereochemistry.
Furthermore, an achiral analog, desmethyl-KAPA (8-amino-7-oxooctanoic acid), was also found to be a potent inhibitor of M. tuberculosis DAPA AT.[8] The design rationale for desmethyl-KAPA was to simplify the structure of KAPA while retaining the key functional groups necessary for binding to the enzyme's active site. Molecular modeling studies have suggested that both (R)-KAPA and desmethyl-KAPA form specific hydrogen bonds with key residues in the active site, such as T309, and interact with the phosphate group of the PLP cofactor.[8]
| Inhibitor | Target Enzyme | Ki (PLP form) (µM) | Ki (PMP form) (µM) | Reference |
| (R)-KAPA | M. tuberculosis DAPA AT | 5.9 ± 0.2 | 1.7 ± 0.2 | [8] |
| Desmethyl-KAPA | M. tuberculosis DAPA AT | 4.2 ± 0.2 | 0.9 ± 0.2 | [8] |
Table 1: Comparative inhibition constants (Ki) of chiral and achiral KAPA analogs against M. tuberculosis DAPA AT.
Mechanism-Based Inhibitors: Amiclenomycin and its Analogs
Amiclenomycin, a natural product isolated from Streptomyces species, is a potent mechanism-based inhibitor of DAPA AT.[4] Its inhibitory action is irreversible and proceeds through the formation of a stable aromatic adduct with the PLP cofactor, effectively inactivating the enzyme.[4]
Inspired by the potent activity of amiclenomycin, synthetic analogs have been developed to improve stability and explore alternative inhibitory mechanisms.[4] One such strategy involves the introduction of an allylic amine as a "warhead," designed to undergo enzymatic oxidation to an enimine, which can then act as a Michael acceptor for a nucleophilic residue in the active site.[4] This approach aims to create inhibitors that are more stable than amiclenomycin while retaining their potent, irreversible inhibitory activity.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Amiclenomycin | M. tuberculosis BioA | - | - | [4] |
| C48 | M. tuberculosis BioA | 0.034 | 0.0002 | [7] |
Table 2: Inhibitory potency of amiclenomycin-inspired and other potent inhibitors against M. tuberculosis BioA.
Experimental Protocols for Assessing DAPA AT Inhibition
To ensure the reliability and reproducibility of inhibitor studies, standardized and robust experimental protocols are essential. This section provides detailed methodologies for the key experiments used in the characterization of DAPA AT inhibitors.
DAPA Aminotransferase Activity Assay (Microplate Fluorescence Method)
This high-throughput screening (HTS) compatible assay relies on the fluorescent derivatization of the product, DAPA, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME).[9]
Materials:
-
Purified DAPA AT enzyme
-
KAPA (substrate)
-
S-adenosyl-L-methionine (SAM)
-
Bicine buffer (pH 8.6)
-
Pyridoxal 5'-phosphate (PLP)
-
MgCl₂
-
Igepal CA630 (non-ionic detergent)
-
ortho-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (2ME)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)[7]
Procedure:
-
Reaction Mixture Preparation: Prepare a 3X reaction mixture containing BioA, BioD (for coupled assays if necessary), SAM, and other necessary cofactors in Bicine buffer.[7]
-
Inhibitor Addition: Add the test compounds (inhibitors) at various concentrations to the wells of the microplate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).[7]
-
Enzyme Addition: Add the 3X reaction mixture to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding a 3X KAPA solution to each well.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-30 minutes).[7]
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as EDTA.[7]
-
Derivatization: Add the OPA/2ME reagent to each well to derivatize the DAPA product.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the specified wavelengths.[7]
Kinetic Analysis of DAPA AT Inhibitors
To determine the kinetic parameters of inhibition, such as the inhibition constant (Ki), a series of enzymatic assays are performed with varying concentrations of both the substrate (KAPA) and the inhibitor.
Figure 2: General workflow for determining the kinetic parameters of DAPA aminotransferase inhibitors.
Procedure:
-
Perform the DAPA AT activity assay as described in section 4.1, but with a range of fixed inhibitor concentrations and varying KAPA concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities (v₀) for each condition.
-
Plot the data using a suitable graphical method, such as a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the data using non-linear regression analysis to fit to the appropriate model of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the Ki value. For tight-binding inhibitors, the Morrison equation may be more appropriate for data fitting.[7]
Conclusion and Future Directions
The inhibition of DAPA AT by substrate analogs represents a promising strategy for the development of novel antibacterial agents, particularly against M. tuberculosis. The comparative analysis presented in this guide highlights the effectiveness of various inhibitor designs, from simple stereoisomers and achiral analogs of the natural substrate to sophisticated mechanism-based inactivators.
The detailed experimental protocols provided herein serve as a self-validating system for researchers to reliably assess the performance of new and existing inhibitors. Future research in this area should focus on structure-guided drug design to optimize the potency and selectivity of DAPA AT inhibitors, as well as to improve their pharmacokinetic properties for in vivo efficacy. The continued exploration of novel inhibitor scaffolds and mechanisms of action will be crucial in the ongoing fight against infectious diseases.
References
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Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis. (2023). bioRxiv. [Link]
-
Blanco, B., et al. (2008). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. The FEBS Journal, 275(18), 4536-4547. [Link]
-
Khatun, R., et al. (2023). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. Pharmaceuticals, 16(5), 725. [Link]
-
Mann, S., et al. (2011). Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis. ACS Chemical Biology, 6(5), 491-500. [Link]
-
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(2), 90-96. [Link]
-
Bower, S., et al. (2015). Biotin, a universal and essential cofactor: synthesis, ligation and regulation. Natural Product Reports, 32(5), 715-740. [Link]
-
Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(2), 90-96. [Link]
-
KEGG PATHWAY: Biotin metabolism - map00780. [Link]
-
Lin, S., & Cronan, J. E. (2011). Closing in on complete pathways of biotin biosynthesis. Molecular BioSystems, 7(6), 1811-1821. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7,8-Diaminopelargonic Acid Dihydrochloride
For researchers engaged in the vital work of drug discovery and development, particularly in areas targeting biotin synthesis pathways, 7,8-Diaminopelargonic acid dihydrochloride (DAPA-2HCl) is a key intermediate[1][2]. As with any laboratory chemical, ensuring its proper disposal is not merely a regulatory formality but a cornerstone of responsible research, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of DAPA-2HCl, grounded in established safety principles and regulatory standards.
The core principle of chemical disposal is hazard assessment. While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, the known characteristics of amine hydrochlorides and related compounds necessitate a cautious approach. These compounds can cause skin and eye irritation, and some complex organic molecules used in research may carry unknown toxicological properties[3]. Therefore, it is imperative to manage all DAPA-2HCl waste as hazardous chemical waste until comprehensive toxicological data becomes available.
Part 1: Hazard Assessment and Classification
Before any disposal actions are taken, a thorough understanding of the waste's characteristics is essential. This aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which classifies hazardous waste based on specific characteristics[4][5][6].
Waste Characterization
The first step is to determine if the waste is considered hazardous. This is a critical determination that dictates the entire disposal pathway.
-
Toxicity: Wastes are deemed toxic if they are harmful when ingested or absorbed[4][5]. Given that the toxicological properties of DAPA-2HCl are not fully documented in readily accessible literature, the precautionary principle applies. It should be treated as potentially toxic.
-
Corrosivity: This applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5[4]. While DAPA-2HCl is a dihydrochloride salt and will be acidic in solution, it is unlikely to meet the strict pH definition of corrosive waste unless mixed with strong acids. However, its acidic nature is a crucial factor for segregation.
-
Ignitability & Reactivity: DAPA-2HCl is a stable solid and is not expected to be ignitable or reactive under normal laboratory conditions[7].
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any chemical waste. The following provides a baseline for handling DAPA-2HCl waste; however, your institution's Chemical Hygiene Plan may require additional measures.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or contact with solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact and potential irritation or absorption. |
| Body Protection | A standard laboratory coat | Protects against contamination of personal clothing. |
| Respiratory | Not generally required for small quantities | Handle solid waste in a way that avoids generating dust. Work with solutions in a well-ventilated area or chemical fume hood to minimize inhalation of any aerosols[8]. |
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for collecting and disposing of DAPA-2HCl waste, ensuring compliance and safety.
Segregation: The First Line of Defense
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Do NOT mix DAPA-2HCl waste with other waste streams. Keep it separate from solvents, oxidizers, and bases.
-
As an acidic amine salt, it is particularly important to keep it away from strong bases (which could liberate the free amine) and reactive chemicals.
-
Never mix unknown wastes together[9].
Waste Collection and Container Management
All hazardous waste must be accumulated in appropriate containers at or near the point of generation, in what the EPA terms a Satellite Accumulation Area (SAA)[10].
Step 1: Select the Correct Container
-
Use a container made of compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof screw-on cap[10].
-
Ensure the container is clean and dry before adding any waste.
Step 2: Accumulate the Waste
-
For Solid Waste: Carefully transfer residual powder, contaminated weigh boats, or contaminated gloves and wipes into the designated hazardous waste container. Avoid any action that could generate dust[8].
-
For Aqueous Solutions: Pour solutions directly into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
Container Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[10].
Step 3: Proper Labeling
-
Proper labeling is a strict regulatory requirement[11].
-
Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must clearly state:
-
The full chemical name: "this compound" (Avoid abbreviations).
-
The approximate concentration and composition if it is a mixture.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Storage and Removal
-
Store the sealed waste container in your lab's designated Satellite Accumulation Area. This area must be under the control of the laboratory personnel.
-
Once the container is full, or if you cease generating this waste stream, arrange for its removal through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal service for final destruction, typically via incineration[8].
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Assess the Spill: For a small spill of solid DAPA-2HCl, you may proceed with cleanup if you are trained and comfortable doing so. For large spills or any spill of a solution, contact your EHS department immediately.
-
Don PPE: At a minimum, wear the PPE outlined in the table above.
-
Containment & Cleanup (for small solid spills):
-
Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully sweep the solid material into a dustpan.
-
Place the collected material and all cleanup supplies (e.g., contaminated paper towels, gloves) into a designated hazardous waste container.
-
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
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EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
